2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For instance, 4-fluorophenylboronic acid can be coupled with 2-bromoacetonitrile under mild conditions to yield the desired product.
Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild reaction conditions and good yields.
Industrial Production Methods
Industrial production of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile typically involves large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in diazotization and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Carboxylic Acids and Amines: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize and its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl Cyanide: Similar structure but lacks the biphenyl moiety.
4-Fluorophenylacetonitrile: Similar structure but lacks the biphenyl moiety.
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile is unique due to the presence of both the fluoro and acetonitrile groups on a biphenyl scaffold
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOYIAYZCPDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.